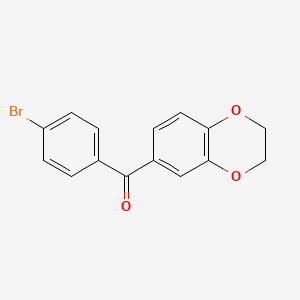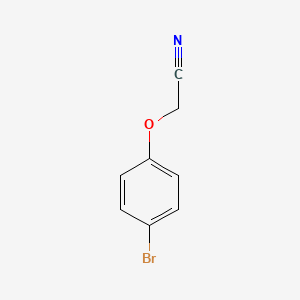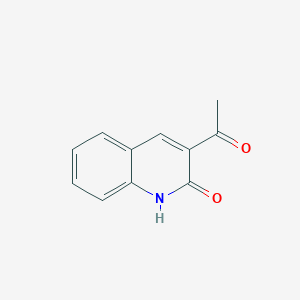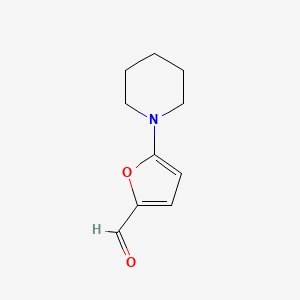
4-Bromo-3',4'-(ethylenedioxy)benzophenone
Descripción general
Descripción
4-Bromo-3',4'-(ethylenedioxy)benzophenone is a chemical compound that features a bromophenyl group and a dihydro-benzodioxin moiety
Análisis Bioquímico
Biochemical Properties
Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, this compound has been shown to interact with various proteins involved in oxidative stress responses, potentially affecting cellular redox balance .
Cellular Effects
Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- exerts diverse effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating acetylcholine levels, which can impact neurotransmission and synaptic plasticity . This compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins. In non-neuronal cells, Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- has been observed to influence cellular metabolism, particularly by modulating the activity of enzymes involved in oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and leading to an accumulation of acetylcholine . Additionally, Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- interacts with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox balance . These interactions can result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- has been shown to result in sustained inhibition of acetylcholinesterase activity and persistent modulation of cellular redox balance . These effects can lead to long-term changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- vary with different dosages in animal models. At low doses, the compound exhibits mild inhibition of acetylcholinesterase activity and minimal impact on cellular redox balance . At higher doses, Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- can cause significant inhibition of acetylcholinesterase activity, leading to pronounced effects on cholinergic signaling pathways and cellular metabolism . High doses may also result in toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- is involved in several metabolic pathways, primarily related to its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and metabolite levels . Additionally, Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- has been shown to modulate the activity of enzymes involved in oxidative stress responses, potentially affecting cellular redox balance .
Transport and Distribution
Within cells and tissues, Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- is transported and distributed through interactions with various transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity . For example, Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and proteins involved in cellular metabolism and gene expression .
Subcellular Localization
The subcellular localization of Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In the cytoplasm, Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- interacts with enzymes involved in oxidative stress responses, modulating their activity and influencing cellular redox balance . In the nucleus, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3',4'-(ethylenedioxy)benzophenone typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can be further treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3',4'-(ethylenedioxy)benzophenone can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aralkyl halides, and the reactions are typically carried out in the presence of a base such as lithium hydride.
Oxidation and Reduction Reactions: Various oxidizing or reducing agents can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-alkyl or N-aralkyl derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-3',4'-(ethylenedioxy)benzophenone has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential therapeutic effects, including as cholinesterase enzyme inhibitors for treating Alzheimer’s disease.
Materials Science: The unique structural features of the compound make it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3',4'-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparación Con Compuestos Similares
Similar Compounds
- (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Bromo-3',4'-(ethylenedioxy)benzophenone is unique due to its specific combination of a bromophenyl group and a dihydro-benzodioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(4-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFGWWIHHLCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143668 | |
| Record name | Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101018-99-9 | |
| Record name | (4-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101018-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101018999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















